molecular formula C19H20FN7O B6537449 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluorophenyl)piperazine-1-carboxamide CAS No. 1058234-77-7

4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluorophenyl)piperazine-1-carboxamide

Cat. No. B6537449
CAS RN: 1058234-77-7
M. Wt: 381.4 g/mol
InChI Key: JTZIWIAEOPHULX-UHFFFAOYSA-N
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Description

The compound “4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-fluorophenyl)piperazine-1-carboxamide” is a heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .


Synthesis Analysis

The synthesis of such compounds involves various synthetic approaches . For instance, the synthesis of triazolothiadiazine and its derivatives involves acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as X-ray crystallography . The structure of the compound is established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various methods . The compound can undergo various reactions to form different products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . For instance, the melting point, NMR spectra, mass spectra, and IR spectra can provide valuable information about the properties of the compound .

Safety and Hazards

The safety and hazards associated with this compound can be determined through various studies . For instance, the compound can exhibit cytotoxic activities and can be used as a secondary explosive .

Future Directions

The future directions for the study of this compound involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The compound has a wide range of applications as synthetic intermediates and promising pharmaceuticals .

properties

IUPAC Name

4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O/c20-14-2-1-3-15(12-14)21-19(28)26-10-8-25(9-11-26)17-7-6-16-22-23-18(13-4-5-13)27(16)24-17/h1-3,6-7,12-13H,4-5,8-11H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZIWIAEOPHULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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